

Stability and storage conditions for 2-Fluoro-5-iodobenzonitrile

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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzonitrile

Cat. No.: B128481

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Technical Support Center: 2-Fluoro-5-iodobenzonitrile

This technical support guide provides essential information on the stability, storage, handling, and use of **2-Fluoro-5-iodobenzonitrile** (CAS No. 351003-36-6) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **2-Fluoro-5-iodobenzonitrile**? A1: **2-Fluoro-5-iodobenzonitrile** should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.^[1] The recommended storage temperature is room temperature for short-term use, while storing at -20°C is advisable for long-term stability.^[2] This compound is light-sensitive, so it is critical to protect it from light by using an amber vial or storing it in a dark location.^{[3][4]}

Q2: What is the shelf life of this compound, and how can I detect degradation? A2: While a specific shelf life is not defined, proper storage is key to maximizing it. Degradation of **2-Fluoro-5-iodobenzonitrile**, which is an off-white to light brown solid, may be indicated by a significant darkening of color, a change in texture, or a noticeable deviation in its melting point from the reference range (72-76 °C).^[3] For critical applications, it is recommended to verify the purity of older stock using analytical methods like NMR or HPLC before use.

Q3: What are the main safety hazards associated with **2-Fluoro-5-iodobenzonitrile**? A3: This compound is classified as Acute Toxicity Category 4. It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] It also causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a dust mask (e.g., N95), must be worn when handling the solid. All handling should be performed in a chemical fume hood.

Q4: In which common laboratory solvents is **2-Fluoro-5-iodobenzonitrile** soluble? A4: **2-Fluoro-5-iodobenzonitrile** is soluble in chloroform and ethyl acetate.[2] Based on its use in common cross-coupling reactions, it also has practical solubility in solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethylamine (DMA), often upon gentle heating.[6][7]

Q5: What are the primary research applications for this compound? A5: **2-Fluoro-5-iodobenzonitrile** is a versatile synthetic intermediate, primarily used in the pharmaceutical industry.[3] It is a key building block for synthesizing more complex molecules, notably 5-substituted-3-amino indazoles, 5-iodo-1-methyl-1H-indazol-3-amine, and intermediates for NAD analogues with potential therapeutic activity.[3] Its functional groups are well-suited for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

Troubleshooting Guide

Problem: The compound has darkened significantly in storage. Is it still usable?

- Possible Cause: Exposure to light or air. **2-Fluoro-5-iodobenzonitrile** is light-sensitive.[3]
- Solution: A slight color change may not affect reactivity in all cases, but significant darkening suggests potential degradation.
 - Check Purity: Before use in a critical reaction step, verify the compound's identity and purity via TLC, melting point, or NMR spectroscopy.
 - Purification: If impurities are detected, consider recrystallization.
 - Preventative Action: Always store the compound in a tightly sealed, opaque container (or an amber vial wrapped in foil) in a dry environment.

Problem: The compound is not dissolving completely in the reaction solvent.

- Possible Cause: Incorrect solvent choice or insufficient volume; low temperature.
- Solution:
 - Solvent Selection: Ensure you are using an appropriate solvent. While soluble in chloroform and ethyl acetate, reactions often use higher-boiling polar aprotic solvents like DMF or THF.^{[2][6]}
 - Gentle Heating: Gently warm the mixture to aid dissolution, but do not exceed the temperature stability limits of other reagents.
 - Sonication: Use a sonicator bath to help break up solid particles and enhance dissolution.
 - Increase Solvent Volume: Add a small amount of additional solvent, keeping in mind the target reaction concentration.

Problem: Inconsistent or low yields in palladium-catalyzed cross-coupling reactions.

- Possible Cause: Poor quality of the starting material, inactive catalyst, or presence of incompatible substances.
- Solution:
 - Verify Starting Material: Confirm the purity of your **2-Fluoro-5-iodobenzonitrile** batch. Degradation can lead to lower effective concentrations and introduce inhibitors.
 - Catalyst Activity: Use fresh, high-quality palladium catalysts and copper(I) salts (if applicable). Ensure all reagents are handled under an inert atmosphere (e.g., Argon or Nitrogen) as required by the protocol.
 - Check for Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.^[1] Ensure that no such materials are inadvertently introduced.

Data Presentation

Table 1: Physical and Chemical Properties of **2-Fluoro-5-iodobenzonitrile**

Property	Value	Reference(s)
CAS Number	351003-36-6	[3]
Molecular Formula	C ₇ H ₃ FIN	[3]
Molecular Weight	247.01 g/mol	[2][3]
Appearance	Off-white to light brown solid	[3]
Melting Point	72-76 °C	[3]
Boiling Point	253.6 °C at 760 mmHg	[3]
Density	1.98 g/cm ³	[3]
Flash Point	107.2 °C	[3]

Table 2: Safety and Stability Information

Parameter	Details	Reference(s)
Hazard Class	Acute Toxicity 4 (Oral, Dermal, Inhalation)	[5]
Sensitivity	Light Sensitive	[3][4]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases, strong reducing agents	[1]
Hazardous Decomposition	Nitrogen oxides (NO _x), Carbon monoxide (CO), Carbon dioxide (CO ₂), Gaseous hydrogen fluoride (HF)	[1]
Storage Conditions	Sealed in dry, room temperature, protect from light	[3]

Experimental Protocols

Key Experiment: Sonogashira Cross-Coupling of **2-Fluoro-5-iodobenzonitrile**

This protocol is a representative example for forming a C-C bond using **2-Fluoro-5-iodobenzonitrile** and a terminal alkyne. Conditions should be optimized for specific substrates.

Materials:

- **2-Fluoro-5-iodobenzonitrile** (1.0 mmol, 247 mg)
- Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 132 μ L)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{PdCl}_2(\text{PPh}_3)_2$] (0.02 mmol, 14 mg, 2 mol%)
- Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg, 4 mol%)
- Anhydrous Tetrahydrofuran (THF) (5 mL)
- Triethylamine (TEA) (2.0 mmol, 279 μ L)
- Argon or Nitrogen gas supply
- Dry Schlenk flask with condenser

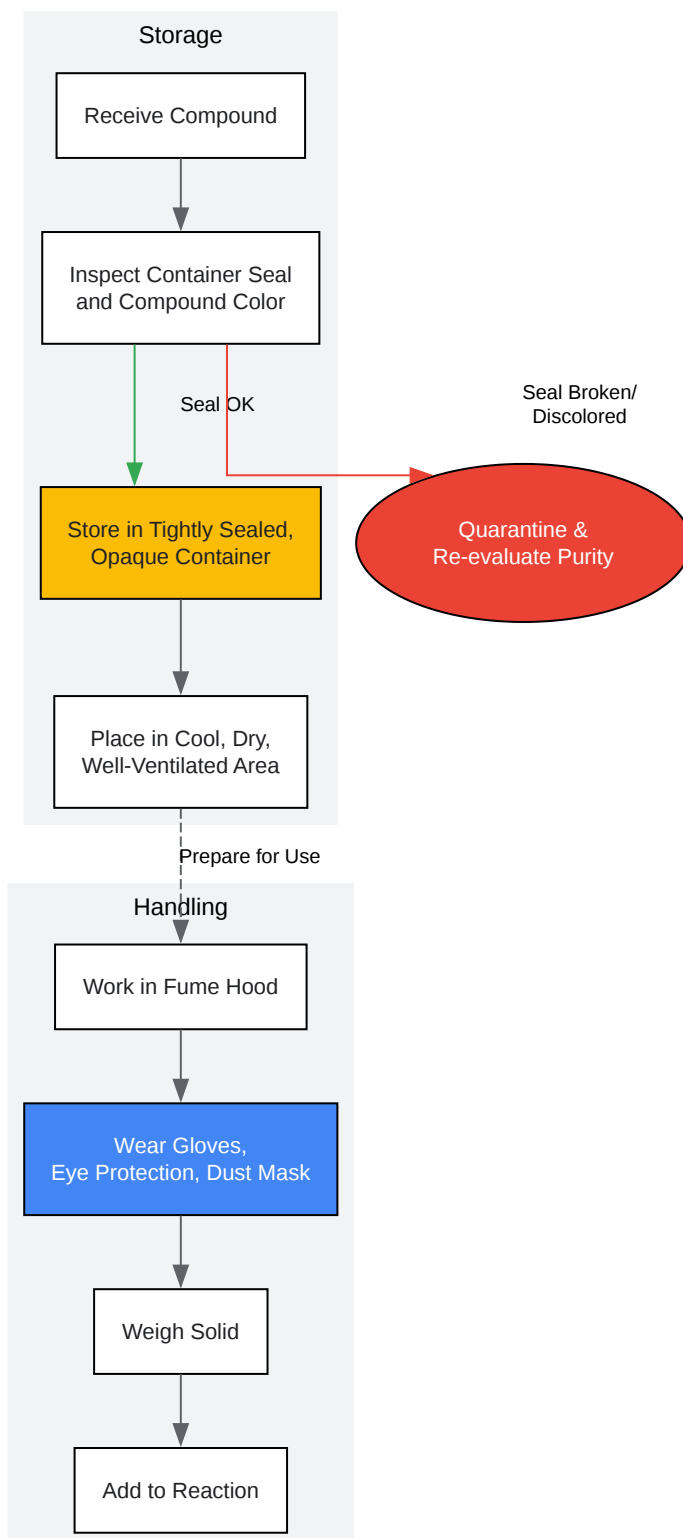
Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon), add **2-Fluoro-5-iodobenzonitrile** (247 mg), $\text{PdCl}_2(\text{PPh}_3)_2$ (14 mg), and CuI (7.6 mg).[8]
- Add anhydrous THF (5 mL) and triethylamine (279 μ L) to the flask via syringe.[8]
- Stir the resulting mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
- Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture using a syringe.[8]
- Heat the reaction mixture to 50-70 $^{\circ}\text{C}$ and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.

- Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
- Dilute the reaction mixture with water and extract three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Visualizations

Diagram 1: Storage and Handling Workflow



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Diagram 1: Recommended workflow for storing and handling the compound.

Diagram 2: Troubleshooting Low Reaction Yield

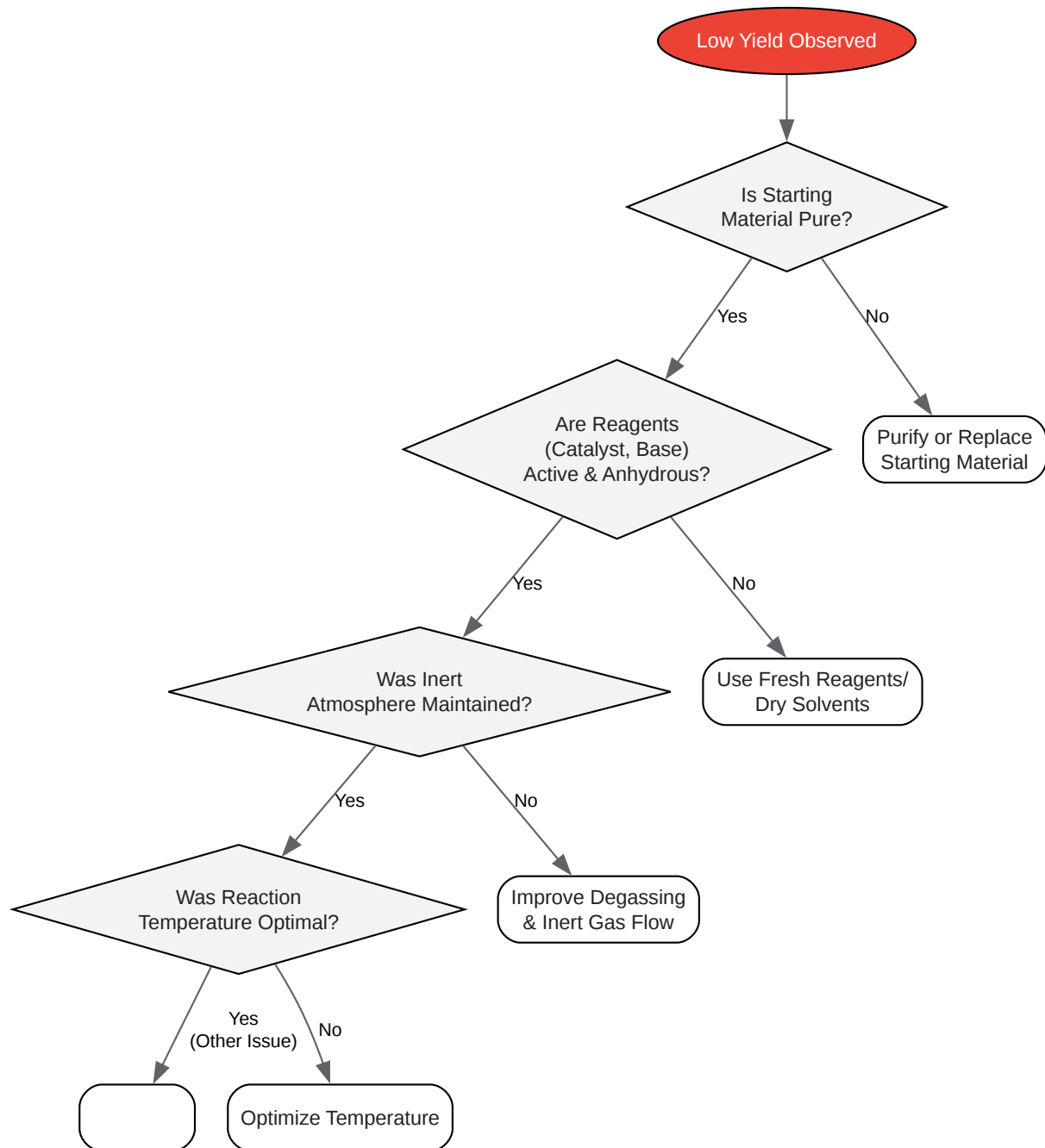
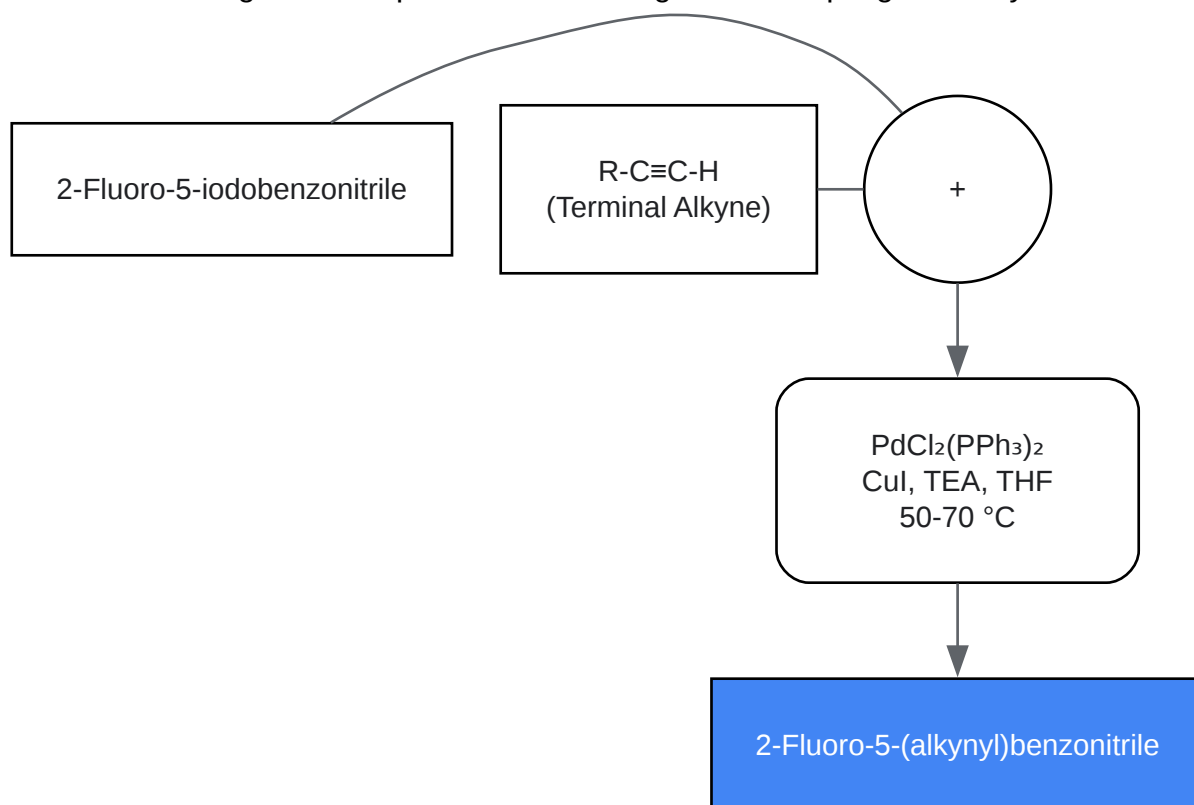
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Diagram 2: Logical flow for troubleshooting inconsistent reaction yields.

Diagram 3: Representative Sonogashira Coupling Pathway



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Diagram 3: Simplified signaling pathway for the Sonogashira reaction.

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